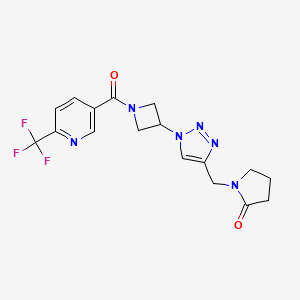
1-((1-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a nicotinoyl group, an azetidin-3-yl group, a 1H-1,2,3-triazol-4-yl group, and a pyrrolidin-2-one group . Each of these groups contributes to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely result in a highly polar molecule. The trifluoromethyl group would add a significant amount of electronegativity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Binding Properties
- The compound A-85380 and its fluoro derivative F-A-85380, closely related to the specified compound, have been synthesized and identified as potent and selective ligands for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. F-A-85380, labeled with fluorine-18, shows promising properties for PET imaging of central nAChRs, highlighting its potential application in brain imaging and neurological research (Doll et al., 1999).
Chemical Modifications and Activity
- Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, which share structural motifs with the specified compound, has expanded the spectrum of activity of this class to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. The study emphasizes the role of azole modifications in enhancing antibacterial activity, providing insights into the design of new antibacterial compounds with broad-spectrum activity (Genin et al., 2000).
Potential Therapeutic Applications
- The synthesis and pharmacological activity of compounds structurally related to the specified compound, focusing on 2-azetidinones derived from isonocotinyl hydrazone, have been explored for potential antidepressant and nootropic effects. This research indicates the therapeutic potential of compounds with azetidinone structures in central nervous system (CNS) disorders (Thomas et al., 2016).
Exploration of Azetidine and Pyrrolidine Derivatives
- A study on the synthesis and activity of 3-pyridylamine ligands, including azetidine and pyrrolidine derivatives at central nicotinic receptors, reveals their potential as analgesic compounds. This indicates the relevance of azetidine and pyrrolidine structures in designing ligands for nicotinic acetylcholine receptors, which could lead to new pain management therapies (Balboni et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[[1-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2/c18-17(19,20)14-4-3-11(6-21-14)16(28)25-9-13(10-25)26-8-12(22-23-26)7-24-5-1-2-15(24)27/h3-4,6,8,13H,1-2,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEBUMUFZJMGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2783946.png)
![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783949.png)
![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783950.png)

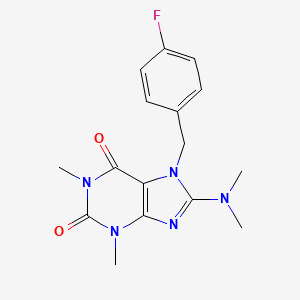
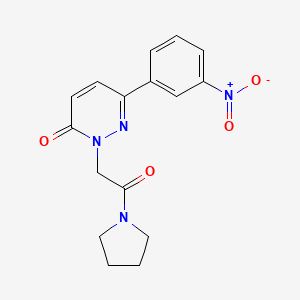
![2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride](/img/structure/B2783957.png)
![Ethyl 4-({[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2783959.png)
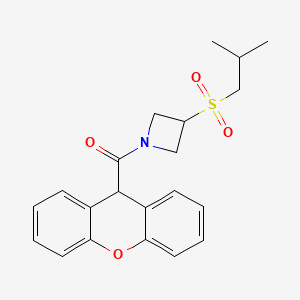
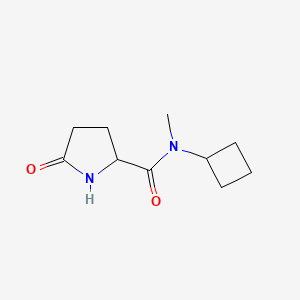
![N-[3-(1,2,4-Triazol-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2783964.png)
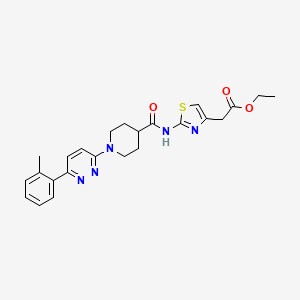
![5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride](/img/structure/B2783968.png)